4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Overview
Description
4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid is a mabuterol intermediate . It has a molecular weight of 239.58 and a molecular formula of C8H5ClF3NO2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid consists of a benzene ring substituted with an amino group, a chloro group, and a trifluoromethyl group . The exact mass is 238.996094 Da .Physical And Chemical Properties Analysis
4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid has a density of 1.6±0.1 g/cm3, a boiling point of 311.7±42.0 °C at 760 mmHg, and a melting point of 228-236ºC . Its flash point is 142.3±27.9 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into organic molecules has revolutionized drug discovery. Fluorinated compounds often enhance bioavailability, metabolic stability, and binding affinity. In the case of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, researchers have explored its potential as a pharmacophore in drug design. Some FDA-approved drugs containing the trifluoromethyl group have demonstrated promising therapeutic effects . Further studies could explore its role in novel drug candidates.
Synthesis of Salicylanilide Derivatives
4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of salicylanilide derivatives. These derivatives have applications in agrochemicals and pharmaceuticals. For instance, they may exhibit antimicrobial or antiparasitic properties. Researchers have utilized this compound to create salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling .
C–F Bond Activation
Organofluorine compounds, including those with trifluoromethyl groups, have attracted attention in organic chemistry. Researchers have successfully employed these compounds in C–F bond activation reactions. Notably, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid can participate in anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
Agrochemicals and Crop Protection
Trifluoromethyl-containing compounds play a crucial role in the development of agrochemicals. Researchers have explored the synthesis of trifluoromethylpyridines, which serve as key structural motifs in active agrochemical ingredients. These compounds may exhibit herbicidal, fungicidal, or insecticidal properties. Investigating the potential of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid in this context could yield novel crop protection agents .
Ultra Trace Analysis
Due to its unique properties, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid has been used as an internal standard in ultra trace analysis. Researchers employ gas chromatography/mass spectrometry (GC/MS) methods to detect and quantify fluorinated aromatic carboxylic acids. Its stability and distinctive properties make it suitable for such analytical applications .
Safety And Hazards
properties
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSLGVFHCTZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405171 | |
Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
95656-52-3 | |
Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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